

5-Amino-4-hydroxybenzene-1,3-disulphonic acid chemical properties.

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Compound of Interest

Compound Name: 5-Amino-4-hydroxybenzene-1,3-disulphonic acid

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An In-depth Technical Guide to **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**:
Properties, Synthesis, and Applications

Introduction

5-Amino-4-hydroxybenzene-1,3-disulphonic acid (CAS No: 120-98-9) is a substituted aromatic compound of significant interest in various scientific and industrial domains.^{[1][2]} Structurally, it features a benzene ring functionalized with an amino group, a hydroxyl group, and two sulphonic acid moieties.^[1] This unique arrangement of functional groups imparts a distinct set of chemical and physical properties, making it a versatile intermediate and reagent.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on insights relevant to researchers, chemists, and professionals in drug development.

Physicochemical and Computed Properties

The physical and chemical characteristics of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** are fundamental to its handling, reactivity, and application. The presence of multiple polar functional groups, particularly the two sulphonic acid groups, renders it highly soluble in water and gives it acidic properties.^[1] A summary of its key properties is presented below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NO ₇ S ₂	[2][3]
Molecular Weight	269.26 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	~170 °C	[1][2]
CAS Number	120-98-9	[2]
IUPAC Name	5-amino-4-hydroxybenzene-1,3-disulfonic acid	[3]
Density	~1.984 g/cm ³	[2]
pKa (Predicted)	-1.71 ± 0.50	[2]
XLogP3	-1.1	[3]
Hydrogen Bond Donors	4	[2]
Hydrogen Bond Acceptors	8	[2]

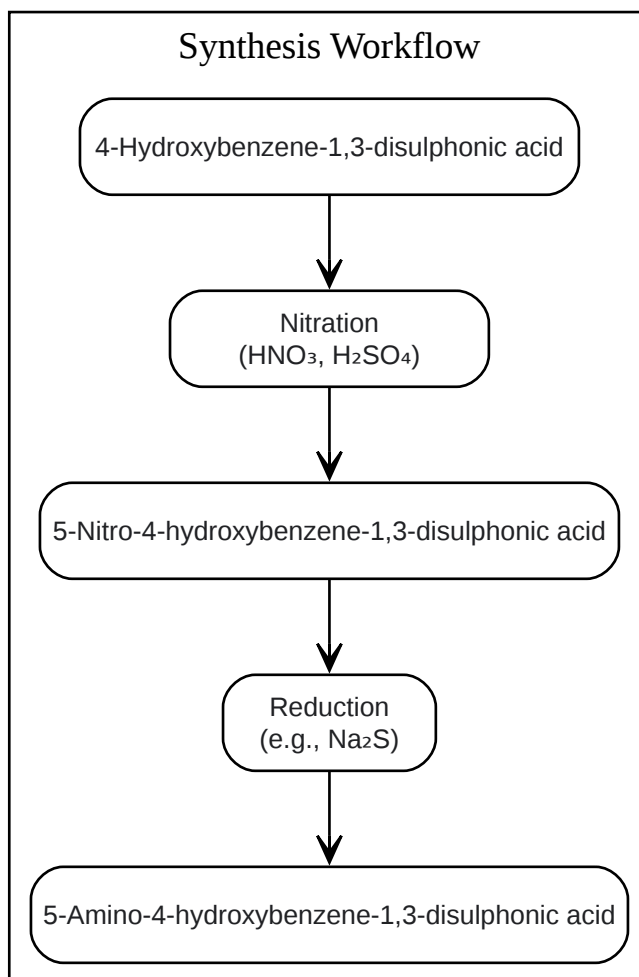
Synthesis and Mechanistic Pathway

The most established industrial synthesis of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** involves a two-step process starting from 4-hydroxybenzene-1,3-disulphonic acid.[1][4] This method leverages classical aromatic chemistry reactions: electrophilic nitration followed by reduction.

- Nitration: The precursor, 4-hydroxybenzene-1,3-disulphonic acid, is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The hydroxyl group is an activating, ortho-, para-director, and the sulphonic acid groups are deactivating, meta-directors. The nitration occurs at the position ortho to the hydroxyl group and meta to the two sulphonic acid groups.[1]
- Reduction: The resulting nitro intermediate is then reduced to the corresponding amino group.[1][4] Various reducing agents can be employed, with sodium sulfide being a common

choice in laboratory-scale preparations.[5]

The overall synthetic workflow can be visualized as follows:



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Caption: Synthetic pathway from the starting material to the final product.

Experimental Protocol: Reduction of 2-Nitrophenol-4,6-disulfonic Acid

The following protocol details the reduction step, adapted from a similar synthesis, to yield the target compound.[5] This method uses sodium sulfide as the reducing agent.

Materials:

- 2-Nitrophenol-4,6-disulfonic acid (400 g)
- Crystalline sodium sulfide nonahydrate (480 g)
- Water
- Concentrated Hydrochloric Acid (HCl)
- Potassium Chloride (KCl)
- Congo red indicator paper

Procedure:

- Prepare a hot solution (100 °C) of sodium sulfide (480 g) in approximately 50 mL of water.
- To this hot solution, add the 2-nitrophenol-4,6-disulfonic acid (400 g) in small portions over 30 minutes. The temperature will rise to about 108 °C. Causality: The portion-wise addition is crucial to control the exothermic reaction.
- Maintain the reaction volume by adding water to replace what evaporates. The mixture will turn reddish-brown.
- Heat the reaction at 105 °C for a total of 2.5 hours, ensuring the volume remains constant. This ensures the reduction reaction goes to completion.
- After heating, carefully add concentrated HCl until the mixture is acidic to Congo red paper. Causality: Acidification protonates the amino group and precipitates the product, which is less soluble in acidic conditions, along with elemental sulfur, a byproduct of the sulfide reduction.
- Allow the mixture to stand overnight to ensure complete precipitation, then filter the precipitate.
- Boil the collected precipitate (a mixture of sulfur and the product) with 700 mL of water and filter the hot solution. Causality: The desired product is soluble in hot water, while the elemental sulfur is not, allowing for their separation.

- Treat the hot, colorless filtrate with potassium chloride (120 g) and cool. The acid potassium salt of **5-amino-4-hydroxybenzene-1,3-disulphonic acid** will precipitate.
- After 10 hours of cooling, filter the crystalline product and press it dry. This should yield approximately 230 g of the desired product.^[5]

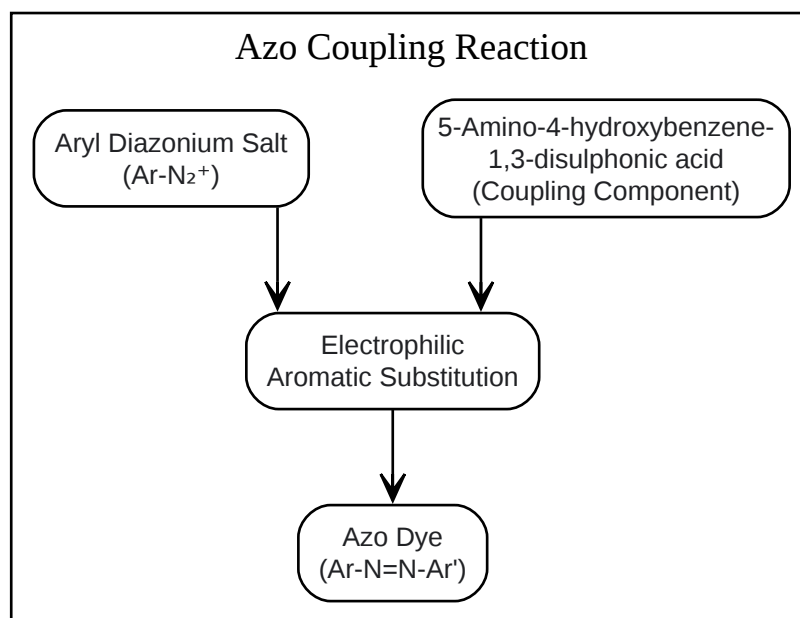
Chemical Reactivity and Applications

The reactivity of this molecule is governed by its multiple functional groups, making it a valuable precursor in organic synthesis, particularly for azo dyes.^[1]

Azo Dye Synthesis

The primary application of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** is as a coupling component in the synthesis of azo dyes.^[1] The process involves two key steps:

- **Diazotization:** An aromatic amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
- **Azo Coupling:** The highly electrophilic diazonium salt is then reacted with an electron-rich coupling component. **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** serves as an excellent coupling component due to the activating effects of its amino and hydroxyl groups. The coupling reaction is an electrophilic aromatic substitution.



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Caption: General workflow for the synthesis of an azo dye.

These resulting azo dyes are used in various analytical techniques, such as spectrophotometry, due to their strong light absorption at specific wavelengths.[1]

Biological and Pharmacological Potential

Research has indicated that **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** possesses biological activity. It has been investigated for its antioxidant properties, which are attributed to its ability to donate electrons and scavenge free radicals in redox reactions.[1] Its structural similarity to other biologically active compounds suggests potential pharmacological applications, and it has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways.[1] While direct applications in drug development are not widespread, its derivatives may hold therapeutic potential.[1]

Analytical Characterization

Confirming the identity and purity of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** requires various analytical techniques.

- Spectroscopy: Infrared (IR) spectroscopy can be used to identify the characteristic functional groups. For instance, the FTIR spectrum would show bands corresponding to O-H, N-H, S=O (from the sulphonic acid groups), and aromatic C-H stretches.[3]
- Chromatography: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of the compound and for quantitative analysis.[6]

Protocol: HPLC Analysis

A reverse-phase HPLC method can be employed for the analysis of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid**.[\[6\]](#)

Instrumentation & Conditions:

- Column: Newcrom R1 or equivalent C18 column.[\[6\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[\[6\]](#)
- Detection: UV detector at a wavelength appropriate for the chromophore.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 µL.

Procedure:

- Sample Preparation: Accurately weigh and dissolve a sample of **5-Amino-4-hydroxybenzene-1,3-disulphonic acid** in the mobile phase to a known concentration (e.g., 1 mg/mL).
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column.
- Data Acquisition: Record the chromatogram. The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively. Causality: The reverse-

phase column separates compounds based on hydrophobicity. The polar nature of the analyte will lead to a relatively short retention time with a typical C18 column and a polar mobile phase.

Safety and Handling

5-Amino-4-hydroxybenzene-1,3-disulphonic acid is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[7][8]

- Health Hazards: Causes irritation to the skin, eyes, and respiratory system.[7][8] Thorough toxicological properties have not been fully investigated.[7]
- Handling: Use only in a chemical fume hood.[7] Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and eye/face protection.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from incompatible materials and ignition sources.[7]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] If swallowed, call a poison center or doctor.[7]

Conclusion

5-Amino-4-hydroxybenzene-1,3-disulphonic acid is a multifunctional chemical compound with a well-defined set of properties stemming from its unique molecular structure. Its primary utility lies in its role as a key intermediate in the synthesis of azo dyes for analytical and industrial purposes. While its direct pharmacological applications are still under exploration, its inherent biological activities, such as antioxidant potential, make its derivatives interesting candidates for future research in drug discovery. A thorough understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.

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